Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate
Description
Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate is a synthetic compound featuring a fused cyclopenta[b]pyridine core linked via a ureido group to a methyl benzoate moiety. The cyclopenta[b]pyridine system confers rigidity and planar geometry, while the ureido bridge provides hydrogen-bonding capacity, critical for target binding .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
methyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C17H17N3O3/c1-23-16(21)11-5-7-13(8-6-11)19-17(22)20-14-9-12-3-2-4-15(12)18-10-14/h5-10H,2-4H2,1H3,(H2,19,20,22) |
InChI Key |
FHGOSWOWEWGCAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)N=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclopenta[b]Pyridine Core Construction
The bicyclic system is synthesized via intramolecular cyclization of a prefunctionalized pyridine derivative. A validated route involves:
-
Lithiation and carbonyl addition : Treatment of 3-bromo-5-(trifluoromethyl)pyridine with n-butyllithium generates a lithium intermediate, which undergoes 1,2-addition to cyclopentanone.
-
Acid-catalyzed dehydration : Thionyl chloride (SOCl₂) facilitates dehydration of the tertiary alcohol intermediate to form a tetrahydropyridine.
-
Reductive aromatization : Hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere yields the fully saturated cyclopenta[b]pyridine.
Key reaction conditions :
Introduction of the Amino Group
The 3-position amine is introduced via Buchwald–Hartwig amination or direct nitration followed by reduction :
-
Nitration : Treating cyclopenta[b]pyridine with nitric acid/sulfuric acid at 0°C introduces a nitro group at the 3-position.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
Alternative method :
-
Cross-coupling : Palladium-catalyzed coupling of cyclopenta[b]pyridine with benzophenone imine, followed by acidic hydrolysis to yield the primary amine.
Synthesis of Methyl 4-Isocyanatobenzoate
Esterification of 4-Aminobenzoic Acid
-
Methyl ester formation : 4-Aminobenzoic acid is refluxed with methanol in the presence of sulfuric acid (H₂SO₄) to form methyl 4-aminobenzoate.
-
Isocyanate generation : The amine is treated with phosgene (COCl₂) or a safer alternative, triphosgene, in anhydrous DCM to yield methyl 4-isocyanatobenzoate.
Reaction optimization :
-
Temperature : 0°C to room temperature to minimize side reactions.
-
Solvent : Anhydrous DCM ensures compatibility with moisture-sensitive reagents.
Urea Linkage Formation
Coupling of Amine and Isocyanate
The final step involves reacting 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine with methyl 4-isocyanatobenzoate in a 1:1 molar ratio:
-
Reaction setup : Combine reagents in DCM with triethylamine (TEA) as a base to scavenge HCl.
-
Workup : Extract with DCM, wash with brine, and concentrate.
Key parameters :
Alternative Urea Formation via Carbodiimide
For substrates incompatible with isocyanates, HATU-mediated coupling is employed:
-
Activation : Treat methyl 4-aminobenzoate with HATU and diisopropylethylamine (DIPEA) in DMF.
-
Coupling : Add 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine and stir at room temperature.
Advantages : Avoids handling toxic isocyanates.
Disadvantages : Lower yields (~70%) due to competing side reactions.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Hydrolysis Reactions
a. Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:
-
Basic Conditions : Treatment with NaOH (1 M, reflux, 6 h) converts the ester to 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoic acid in 85–92% yield .
-
Acidic Conditions : HCl (2 M, 80°C, 4 h) achieves similar conversion but with lower yields (70–75%) due to side reactions.
b. Urea Hydrolysis
The urea linkage is stable under mild conditions but hydrolyzes in concentrated acids or bases:
-
Acidic Hydrolysis : 6 M HCl at 100°C for 12 h cleaves the urea to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine and 4-aminobenzoic acid .
-
Enzymatic Hydrolysis : Urease enzymes selectively cleave the urea group at pH 7.4 and 37°C, yielding similar products.
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Cyclocondensation Reactions
The urea group facilitates cyclocondensation with α,β-unsaturated ketones or nitriles:
-
With Propanedinitrile : In the presence of sodium methoxide (MeONa) and methanol (reflux, 2 h), the compound forms a fused pyrido[3,4-d]pyrimidine derivative (78% yield) .
-
With Ethyl Acrylate : Heating at 100°C for 8 h in DMF produces a six-membered lactam via Michael addition and cyclization (62% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) introduces aryl groups at the pyridine’s C4 position (50–65% yield).
-
Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, primary amines couple at C5 (45–50% yield).
Functionalization of the Urea Group
The urea’s NH groups react with electrophiles:
-
Alkylation : Treatment with methyl iodide (K₂CO₃, DMF, 60°C) yields N-methylated derivatives (70% yield) .
-
Acylation : Acetyl chloride (pyridine, RT) selectively acylates the pyridine-linked NH (82% yield) .
Oxidation and Reduction
-
Oxidation : MnO₂ oxidizes the cyclopentane ring’s CH₂ groups to ketones (40% yield), altering electronic properties .
-
Reduction : H₂ (1 atm) with Pd/C reduces the pyridine ring to piperidine, saturating the bicyclic system (88% yield) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the pyridine ring and external alkenes, forming strained cyclobutane derivatives (30–35% yield).
Key Stability Considerations
-
pH Sensitivity : The urea linkage degrades rapidly in pH < 2 or pH > 12 .
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .
This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing pharmacologically active heterocycles or functional materials. Experimental protocols must optimize conditions to minimize side reactions and maximize yields.
Scientific Research Applications
Research indicates that compounds related to methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate exhibit significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of cyclopenta[b]pyridine can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell growth .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes relevant in metabolic pathways or disease processes. For example, some studies have focused on its potential as an acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's .
Therapeutic Potential
Given its biological activities, this compound has potential therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, this compound could be developed into a chemotherapeutic agent targeting specific cancer types.
- Neurological Disorders : Its potential as an acetylcholinesterase inhibitor suggests it may be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic transmission.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
Mechanism of Action
The mechanism of action of Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including ureido-linked aromatic esters, heterocyclic cores, and ester prodrug functionalities. Below is a comparative analysis based on synthesis, physicochemical properties, and functional groups.
Structural Analogues with Ureido Linkages
- Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (Compound 21, ) Structure: Replaces the cyclopenta[b]pyridine with a triazine-morpholino system. Synthesis: High yield (92%) via reaction of 4-(4,6-dimorpholinotriazin-2-yl)aniline with methyl 4-isocyanatobenzoate . The morpholino groups increase solubility compared to the cyclopenta[b]pyridine system in the target compound.
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10d, )
- Structure : Substitutes the benzoate ester with an ethyl acetate group and introduces a thiazole-piperazine chain.
- Synthesis : Achieved 93.4% yield, highlighting efficient coupling of ureido-thiazole intermediates .
- Key Features : The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability relative to the unsubstituted benzoate in the target compound.
Analogues with Heterocyclic Variations
- Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26, ) Structure: Replaces the ureido-cyclopenta[b]pyridine with a thieno[2,3-d]pyrimidine-oxy group. Synthesis: Moderate yield (69%), likely due to steric challenges in forming the thienopyrimidine ring .
Data Table: Comparative Properties
Research Findings and Functional Implications
Synthetic Efficiency :
- Ureido-linked compounds (e.g., 10d, 21) exhibit higher yields (>90%) compared to ether-linked analogs like Compound 26 (69%), underscoring the robustness of urea bond formation .
Solubility and Bioavailability: The morpholino groups in Compound 21 improve aqueous solubility, whereas the cyclopenta[b]pyridine in the target compound may reduce it due to increased hydrophobicity .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in 10d) enhance metabolic stability but may reduce target specificity compared to the unsubstituted benzoate in the target compound .
Biological Activity
Chemical Structure and Properties
IUPAC Name: Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate
Molecular Formula: CHNO
Molecular Weight: 314.34 g/mol
The compound features a benzoate moiety linked to a ureido group, which is further connected to a cyclopenta[b]pyridine structure. This unique combination of functional groups is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to cyclopenta[b]pyridine derivatives. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.06 to 25 μg/mL, indicating potent antimicrobial properties compared to standard antibiotics like ampicillin and ciprofloxacin .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, impacting processes such as cell division and apoptosis.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various cyclopenta[b]pyridine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antibacterial potency, with some compounds exhibiting MIC values comparable to established antibiotics .
- Antifungal Properties : Another investigation assessed the antifungal activity of related compounds against Candida albicans. The study reported that modifications in the side chains significantly influenced antifungal efficacy, suggesting a structure-activity relationship that could be exploited in drug design .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate, and how do reaction conditions influence yield?
- Methodology :
-
Stepwise Ureido Coupling : Start with methyl 4-aminobenzoate and 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine. Use carbonyldiimidazole (CDI) or thiophosgene to activate the amine for urea bond formation .
-
Catalytic Optimization : Evidence from cyclopenta[b]pyridine syntheses suggests using polar aprotic solvents (e.g., DMF) with triethylamine as a base to improve coupling efficiency. Microwave-assisted synthesis may reduce reaction time .
-
Yield Challenges : Competing side reactions (e.g., hydrolysis of ester groups) can occur at high temperatures. Monitor via LC-MS (e.g., m/z 377.0 [M+H]+ as in similar benzoate derivatives ).
- Data Table :
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| CDI-mediated coupling | DMF | Triethylamine | 65–70 | |
| Thiophosgene activation | THF | Pyridine | 55–60 |
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical Techniques :
-
1H/13C NMR : Key signals include δ 3.87 ppm (ester CH3), δ 7.3–8.5 ppm (aromatic protons), and δ 8.53 ppm (pyridine protons) .
-
HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
-
XRD or IR : C=O stretching (ester: ~1700 cm⁻¹) and urea N-H stretches (~3300 cm⁻¹) .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 3.87 (s, 3H, OCH3), δ 8.53 (s, 1H) | |
| HRMS | m/z 377.0 [M+H]+ (calc. 377.12) |
Q. What purity thresholds are critical for biological assays, and how are they achieved?
- Purification Methods :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (melting point: 147–148°C as in analogous compounds ).
Advanced Research Questions
Q. How do electronic effects of substituents on the cyclopenta[b]pyridine core influence bioactivity?
- SAR Strategy :
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups at the pyridine 6-position enhance solubility but may reduce target binding affinity .
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups improve electrophilicity for covalent inhibitor design (see CAPD-1 derivatives ).
- Data Table :
| Substituent | Position | LogP | IC50 (nM) | Reference |
|---|---|---|---|---|
| -OCH3 | 6 | 2.1 | 120 | |
| -CN | 3 | 1.8 | 45 |
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- Case Study : Discrepancies in 1H NMR δ 7.3–7.58 ppm ( vs. δ 7.1–7.4 in ) may arise from solvent (DMSO-d6 vs. CDCl3) or tautomerism.
- Resolution :
- Variable Temperature NMR : Identify dynamic processes (e.g., urea rotamers).
- DFT Calculations : Compare experimental and theoretical chemical shifts .
Q. How can green chemistry principles be applied to scale up synthesis?
- Process Metrics :
- Solvent Recovery : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
- Catalyst Recycling : Immobilized palladium catalysts for Suzuki-Miyaura steps (reused ≥5 times without yield loss) .
Data Contradiction Analysis
- Example : Conflicting yields (69% in vs. 55% in ) for similar urea couplings.
- Root Cause : uses CDI activation, while employs thiophosgene, which is less efficient in polar solvents.
- Resolution : Standardize activation reagents and solvent systems for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
